molecular formula C8H12INO B2367106 5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one CAS No. 2168445-09-6

5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one

Cat. No.: B2367106
CAS No.: 2168445-09-6
M. Wt: 265.094
InChI Key: SYRUCNLRUFLWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one is a chemical compound known for its unique spirocyclic structure. This compound features an iodomethyl group attached to a spiro-fused azaspirooctane ring system, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one typically involves the iodination of a precursor molecule. One common method includes the reaction of a spirocyclic ketone with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodomethyl group.

Scientific Research Applications

5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The spirocyclic structure may also influence its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one: A similar compound with a fluorine atom instead of an azaspiro ring.

    5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one: Another related compound with an oxaspiro ring instead of an azaspiro ring.

Uniqueness

5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one is unique due to its azaspirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(iodomethyl)-6-azaspiro[3.4]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12INO/c9-5-6-8(2-1-3-8)4-7(11)10-6/h6H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRUCNLRUFLWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)NC2CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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